Daphnogirin A

Description

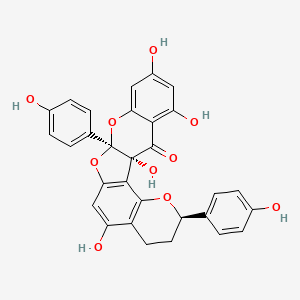

Daphnogirin A is a biflavonoid compound isolated from Cortex Daphnes (genus Daphne), a plant used in traditional Chinese medicine. Structurally, it consists of two flavonoid units linked via C–C or C–O–C bonds, forming a dimeric configuration that enhances its bioactivity . Key characteristics include:

Properties

Molecular Formula |

C30H22O10 |

|---|---|

Molecular Weight |

542.5 g/mol |

IUPAC Name |

(1S,5R,13S)-1,9,17,19-tetrahydroxy-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-21-one |

InChI |

InChI=1S/C30H22O10/c31-16-5-1-14(2-6-16)22-10-9-19-20(34)13-24-26(27(19)38-22)29(37)28(36)25-21(35)11-18(33)12-23(25)39-30(29,40-24)15-3-7-17(32)8-4-15/h1-8,11-13,22,31-35,37H,9-10H2/t22-,29+,30-/m1/s1 |

InChI Key |

KVPJDVHJFGPPAB-ZDERHKTGSA-N |

Isomeric SMILES |

C1CC2=C(C3=C(C=C2O)O[C@@]4([C@]3(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O)O[C@H]1C7=CC=C(C=C7)O |

Canonical SMILES |

C1CC2=C(C3=C(C=C2O)OC4(C3(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O)OC1C7=CC=C(C=C7)O |

Synonyms |

daphnogirin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Daphnogirin A shares structural and functional similarities with other flavonoids and biflavonoids from C. Daphnes and related species. Below is a detailed comparative analysis:

Structural Analogues

Table 1: Structural and Bioactivity Comparison of Daphnogirin A and Analogues

*Estimated from LC/MS and chromatographic data .

Key Structural Insights:

- Biflavonoids vs. Monomeric Flavonoids: Daphnogirin A and B exhibit enhanced antioxidant activity compared to monomeric flavonoids like Daphnegiravone due to dimerization, which increases radical-scavenging capacity .

- Isoprenyl Groups: Daphnodorin H contains an isoprenyl moiety, improving lipid solubility and membrane interaction but reducing α-glucosidase inhibition efficacy compared to Daphnogirin A .

Functional Analogues

Antiviral Activity

- SARS-CoV-2 Inhibition: Daphnogirin A and Isodispar B share similar docking scores (-8.0 kcal/mol) against SARS-CoV-2 S-protein and ACE2. However, Daphnogirin A binds internally in ACE2 away from the S-protein interaction surface, whereas coumarins like AV-35 target surface residues (e.g., Q493) critical for viral entry .

- Mechanistic Divergence: Unlike Daphnogirin A, which may disrupt viral attachment indirectly, coumarins like Chamaejasmin exhibit direct competitive inhibition by occupying ACE2-S-protein binding interfaces .

α-Glucosidase Inhibition

- Daphnogirin A ([M+H]⁺ = 543) shows stronger inhibition than structurally similar compounds like Rhusflavanone and Ivyflavanone (same m/z but different retention times), likely due to stereochemical advantages in enzyme active-site binding .

Pharmacokinetic and Pharmacodynamic Properties

Table 2: Pharmacological Comparison

| Parameter | Daphnogirin A | Daphnodorin H | Daphnegiravone |

|---|---|---|---|

| Solubility (LogP) | -0.0742 | -0.0744 | -0.0795 |

| Bioactivity Score | 0.1527 | 0.1319 | 0.1317 |

| Antioxidant IC₅₀ | 6.54 µM | 7.57 µM | 7.59 µM |

Key Findings:

- Solubility-Bioactivity Trade-off: Daphnogirin A’s moderate solubility (-0.0742 LogP) balances membrane permeability and aqueous stability, outperforming Daphnegiravone’s higher solubility but lower bioactivity .

- Dose-Dependent Effects: At 10 µM, Daphnogirin A induces apoptosis in Hep3B cells more effectively than Daphnegiranol C1, attributed to its dimeric structure .

Q & A

Q. How can multi-omics integration clarify Daphnogirin A’s polypharmacology?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data using bioinformatics pipelines (e.g., Ingenuity Pathway Analysis). Prioritize hub genes/proteins via network centrality metrics. Validate findings with siRNA knockdown or CRISPR-Cas9 gene editing in relevant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.